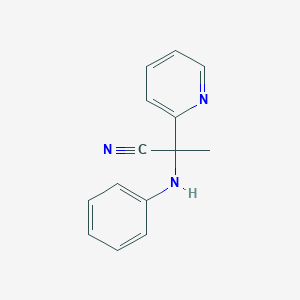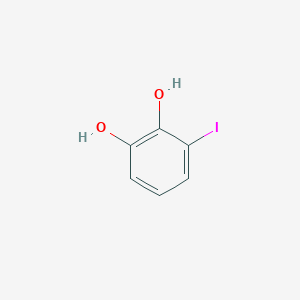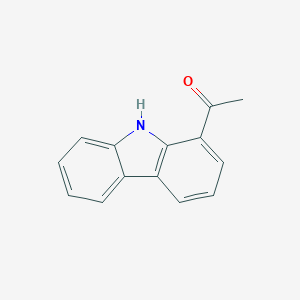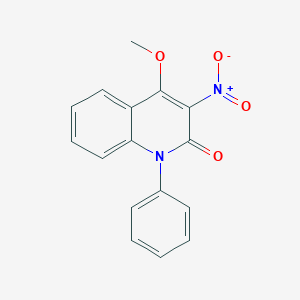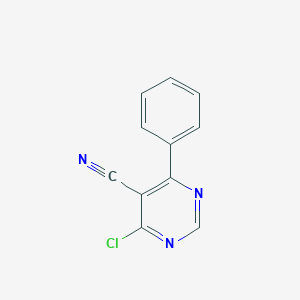
4-Chloro-6-phenylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-phenylpyrimidine-5-carbonitrile (CPPC) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPPC belongs to the pyrimidine family of compounds and is known for its unique chemical structure, which makes it an attractive target for drug design and development.
Scientific Research Applications
4-Chloro-6-phenylpyrimidine-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antimicrobial, antiviral, anti-inflammatory, and anticancer properties. 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been investigated as a potential lead compound for the development of novel drugs for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 4-Chloro-6-phenylpyrimidine-5-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in disease progression. 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been found to bind to the active site of these enzymes and prevent their activity, leading to the inhibition of disease progression.
Biochemical And Physiological Effects
4-Chloro-6-phenylpyrimidine-5-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been found to have a low toxicity profile and has been shown to have minimal side effects in animal studies.
Advantages And Limitations For Lab Experiments
4-Chloro-6-phenylpyrimidine-5-carbonitrile has several advantages and limitations for lab experiments. Its unique chemical structure makes it an attractive target for drug design and development. It has been shown to have potent biological activity and a low toxicity profile. However, 4-Chloro-6-phenylpyrimidine-5-carbonitrile is a relatively new compound, and its synthesis method is not well established. It is also a challenging compound to work with due to its low solubility in water and other solvents.
Future Directions
4-Chloro-6-phenylpyrimidine-5-carbonitrile has several potential future directions in the field of medicinal chemistry. It can be used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and viral infections. Future research can focus on optimizing the synthesis method of 4-Chloro-6-phenylpyrimidine-5-carbonitrile to increase its yield and reduce its cost. Additionally, further studies can be conducted to elucidate the mechanism of action of 4-Chloro-6-phenylpyrimidine-5-carbonitrile and its potential therapeutic targets. Finally, future research can focus on developing more potent and selective analogs of 4-Chloro-6-phenylpyrimidine-5-carbonitrile with improved pharmacological properties.
Synthesis Methods
4-Chloro-6-phenylpyrimidine-5-carbonitrile can be synthesized using various methods, including the Biginelli reaction, microwave-assisted synthesis, and one-pot synthesis. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction rate and reduce the reaction time. One-pot synthesis involves the simultaneous reaction of multiple reactants in a single reaction vessel. The choice of synthesis method depends on the desired yield, reaction time, and cost-effectiveness.
properties
CAS RN |
40889-24-5 |
|---|---|
Product Name |
4-Chloro-6-phenylpyrimidine-5-carbonitrile |
Molecular Formula |
C11H6ClN3 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
4-chloro-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-9(6-13)10(14-7-15-11)8-4-2-1-3-5-8/h1-5,7H |
InChI Key |
BFQQETAXLWKTMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

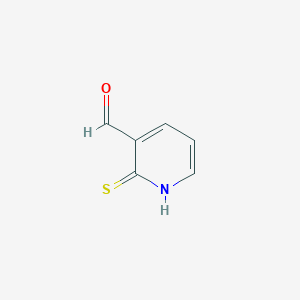

![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
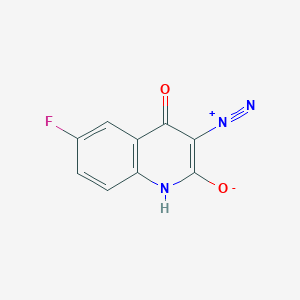
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)


